![molecular formula C24H20N2O4S2 B1671095 Edaglitazone CAS No. 213411-83-7](/img/structure/B1671095.png)
Edaglitazone
Vue d'ensemble
Description
Edaglitazone is a potent, selective, and orally active PPARγ agonist . It is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity . Edaglitazone also appears to lower triglyceride and free fatty acid levels .
Molecular Structure Analysis
Edaglitazone has a molecular formula of C24H20N2O4S2 and a monoisotopic mass of 464.086456 Da . Its IUPAC name is 5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione .
Chemical Reactions Analysis
Edaglitazone is similar in chemical structure to a commonly used PPARγ agonist, rosiglitazone . Both possess the prototypical TZD head group. Edaglitazone has a bulkier 5-methyl-2-phenyloxazole tail group compared to the N-methylpyridin-2-amine tail group in rosiglitazone .
Physical And Chemical Properties Analysis
Edaglitazone has a molecular weight of 464.6 g/mol . Its physical and chemical properties include a molecular formula of C24H20N2O4S2 .
Relevant Papers
Several papers have been published on Edaglitazone. For instance, a study on the interactions between Edaglitazone and Ciglitazone with PPARγ and their antiplatelet profile . Another paper discusses the cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ . These papers provide valuable insights into the properties and potential applications of Edaglitazone.
Applications De Recherche Scientifique
Treatment of Type 2 Diabetes Mellitus (T2DM)
Edaglitazone is recognized as a potent and selective PPAR γ agonist . It has been shown to enhance insulin sensitivity, particularly in obese rats, which suggests its potential application in the treatment of T2DM. By activating PPAR γ, Edaglitazone can modulate the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake in tissues.
Dyslipidemia Management
As a PPAR γ agonist, Edaglitazone may have a role in managing dyslipidemia. PPAR γ activation is associated with increased HDL (good cholesterol) levels and decreased triglycerides, which are beneficial effects for patients suffering from dyslipidemia .
Cardiovascular Disease Risk Reduction
The modulation of lipid profiles by Edaglitazone could also contribute to reducing the risk of cardiovascular diseases. By improving lipid metabolism and reducing inflammation, PPAR γ agonists like Edaglitazone can potentially lower the risk of atherosclerosis and other cardiovascular complications .
Obesity-Related Insulin Resistance
Edaglitazone’s ability to enhance insulin sensitivity in obese subjects indicates its utility in addressing obesity-related insulin resistance. This application is particularly relevant given the global increase in obesity rates and its associated metabolic disorders .
Muscle Glucose Metabolism
Research has suggested that Edaglitazone affects muscle glucose metabolism through mechanisms beyond PPAR γ activation . This indicates potential applications in improving muscle glucose uptake and utilization, which is crucial for both diabetic and non-diabetic individuals.
Pharmacological Research and Drug Development
Edaglitazone serves as an important compound in pharmacological research, especially in the development of new drugs targeting PPAR γ. Its selective agonistic properties make it a valuable reference molecule for studying PPAR γ-related pathways and for screening new therapeutic agents .
Mécanisme D'action
Target of Action
Edaglitazone is a potent, selective, and orally active PPARγ agonist . It has a clear PPAR-gamma agonist profile, with predominant PPAR-gamma activity and little PPAR-alpha activity . PPARγ (Peroxisome proliferator-activated receptor gamma) is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and insulin sensitivity .
Mode of Action
Edaglitazone interacts with its target, PPARγ, to exert its therapeutic effects . As a PPARγ agonist, Edaglitazone binds to the PPARγ receptor, activating it . This activation leads to changes in the transcription of specific genes involved in glucose and lipid metabolism, inflammation, and insulin sensitivity .
Biochemical Pathways
The activation of PPARγ by Edaglitazone affects several biochemical pathways. It improves insulin sensitivity and enhances the rate of glucose oxidation . It also impacts muscle glucose metabolism through mechanisms other than PPAR-gamma activation .
Result of Action
Edaglitazone’s activation of PPARγ leads to improved insulin sensitivity and enhanced glucose oxidation . This results in better glycemic control, making Edaglitazone a potential therapeutic agent for type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of Edaglitazone can be influenced by various environmental factors. For instance, the presence or absence of insulin can affect Edaglitazone’s ability to improve insulin sensitivity and enhance glucose oxidation .
Propriétés
IUPAC Name |
5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAXAFNSRADSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870240 | |
Record name | Edaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edaglitazone | |
CAS RN |
213411-83-7, 892128-35-7, 892128-36-8 | |
Record name | Edaglitazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edaglitazone, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edaglitazone, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edaglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Edaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDAGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EDAGLITAZONE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EDAGLITAZONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.